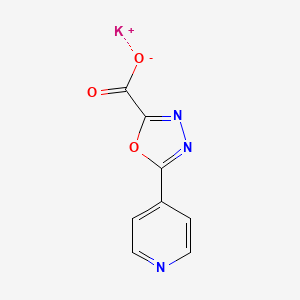

Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate

Description

Properties

IUPAC Name |

potassium;5-pyridin-4-yl-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3.K/c12-8(13)7-11-10-6(14-7)5-1-3-9-4-2-5;/h1-4H,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKYBSPMGFNJJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(O2)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4KN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with an appropriate oxidizing agent . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Heterocyclic Substitution Variants

Structural analogs of this compound differ in the heterocyclic substituents or carboxylate modifications. Key examples include:

Key Findings :

Metal Salt Variations

The choice of counterion significantly impacts solubility and stability:

- Potassium salts (e.g., ) exhibit superior solubility in polar solvents compared to sodium or lithium salts due to lower lattice energy.

- Protonated forms (e.g., 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylic acid) are less stable in aqueous media, tending to decarboxylate under acidic conditions .

Comparison with Bioisosteres

Bioisosteric replacement of the 1,3,4-oxadiazole ring with thiadiazole or triazole alters electronic properties and biological activity:

Key Findings :

- Thiadiazole derivatives (e.g., 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol) show enhanced antimicrobial activity due to sulfur's electronegativity and improved membrane interaction .

- Triazole analogs exhibit broader hydrogen-bonding networks, making them potent enzyme inhibitors (e.g., MMP-9 targeting in cancer therapy) .

Physicochemical Data

| Property | Potassium Oxadiazole Carboxylate | Ethyl Ester Analog | Thiadiazole Bioisostere |

|---|---|---|---|

| Solubility (H₂O) | >50 mg/mL | <1 mg/mL | ~10 mg/mL |

| LogP | -1.2 | 2.5 | 1.8 |

| Thermal Stability (°C) | 220 (decomposition) | 180 | 250 |

Biological Activity

Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate (CAS No. 1432681-97-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a pyridine ring fused with an oxadiazole ring. The structural uniqueness of this compound contributes to its diverse biological properties, including antimicrobial and antioxidant activities.

Target of Action

Research indicates that structurally similar compounds have demonstrated inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus epidermidis . These effects suggest that this compound may also exhibit similar antimicrobial properties.

Mode of Action

The compound's mode of action likely involves the inhibition of bacterial growth and the neutralization of free radicals. This is supported by studies on related compounds that show significant antimicrobial and antioxidant activities .

Antimicrobial Properties

Numerous studies have documented the antimicrobial activity of oxadiazole derivatives. For instance, compounds containing the 1,3,4-oxadiazole core have shown broad-spectrum antibacterial effects . this compound's potential as an antimicrobial agent is highlighted by its structural similarities to other effective oxadiazole derivatives.

Anticancer Activity

Oxadiazole derivatives have also been investigated for their anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific anticancer activity of this compound remains to be fully elucidated but warrants further exploration.

Study on Antimicrobial Activity

A comparative study conducted by Dhumal et al. (2016) focused on the antitubercular activity of various oxadiazole derivatives. The study found that certain compounds exhibited significant inhibition against Mycobacterium bovis BCG in both active and dormant states . This suggests that this compound could potentially possess similar antitubercular properties.

Inhibition Studies

In a study examining the inhibition of carbonic anhydrase II (CA-II), several oxadiazole derivatives were evaluated for their IC50 values. Compounds showed varying degrees of inhibition ranging from 12.1 to 53.6 µM . While specific data for this compound was not provided in this context, it highlights the potential for further investigation into its enzyme inhibitory activities.

Comparative Analysis with Similar Compounds

Q & A

Basic: What synthetic methodologies are recommended for Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate?

Answer:

The synthesis typically involves cyclization of hydrazide intermediates. A common approach is:

Hydrazide Formation: React pyridine-4-carboxylic acid hydrazide with a carbonyl source (e.g., ethyl chlorooxoacetate) under reflux in ethanol .

Oxadiazole Cyclization: Use dehydrating agents like POCl₃ or H₂SO₄ to form the 1,3,4-oxadiazole ring.

Carboxylation and Salt Formation: Treat the intermediate with potassium hydroxide to yield the carboxylate salt.

Key Validation: Confirm purity via HPLC (>95%) and characterize intermediates using IR (C=O stretch ~1700 cm⁻¹) and ¹H NMR (pyridyl protons at δ 8.5–9.0 ppm) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Spectroscopy:

- Crystallography:

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from:

Purity Issues: Validate compound purity via elemental analysis (e.g., C: 40.2%, H: 1.7%, N: 17.6%, theoretical) and LC-MS .

Assay Conditions: Standardize protocols (e.g., cell line viability assays at 48 hrs vs. 72 hrs).

Structural Confounders: Check for tautomerism (e.g., oxadiazole vs. thiadiazole forms) via ¹H-¹⁵N HMBC NMR .

Advanced: How to optimize SHELX software for refining this compound’s crystal structure?

Answer:

For high-resolution data (<1.0 Å):

SHELXT Setup: Input HKLF 4 format data; use the ACTA command to auto-detect space groups .

SHELXL Refinement:

- Apply SIMU and DELU restraints for thermal motion.

- Use DFIX for bonding constraints (e.g., C=O bond length = 1.21 Å).

Validation: Check R₁ (<5%), wR₂ (<12%), and Flack parameter for chirality .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Derivatization: Synthesize analogs with substituents at the pyridyl (e.g., -F, -CH₃) or oxadiazole positions .

In Silico Screening: Perform molecular docking (AutoDock Vina) against targets like EGFR (PDB: 1M17) to predict binding affinities.

In Vitro Validation: Test top candidates in kinase inhibition assays (e.g., IC₅₀ = 2.7 µM for EGFR) .

Basic: What are the stability considerations for storage and handling?

Answer:

- Storage: Keep at –20°C under argon; hygroscopicity requires desiccated conditions (RH <10%) .

- Decomposition Risks: Monitor via TGA; decomposition onset at ~200°C (Δm = 15% at 250°C) .

Advanced: How to analyze intermolecular interactions in the crystal lattice?

Answer:

- Hydrogen Bonding: Use Mercury Software to identify N–H···O and C–H···π interactions (e.g., N2–H2A···O1, 2.89 Å) .

- π-Stacking: Measure centroid distances between pyridyl rings (3.6–4.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.